
2-Chloro-4,5,6-trimethylnicotinonitrile
Overview
Description
2-Chloro-4,5,6-trimethylnicotinonitrile is a chemical compound with the molecular formula C9H9ClN2 and a molecular weight of 180.63 g/mol It is a derivative of nicotinonitrile, characterized by the presence of chlorine and three methyl groups attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4,5,6-trimethylnicotinonitrile typically involves the chlorination of 4,5,6-trimethylnicotinonitrile. The reaction is carried out using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) as chlorinating agents under reflux conditions . The reaction proceeds as follows:
4,5,6-Trimethylnicotinonitrile+SOCl2→this compound+SO2+HCl
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, reaction time, and the concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4,5,6-trimethylnicotinonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Formation of substituted nicotinonitriles.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of primary amines.
Scientific Research Applications
Antibacterial Activity
Research has shown that compounds similar to 2-chloro-4,5,6-trimethylnicotinonitrile exhibit significant antibacterial properties. A study highlighted that derivatives of nicotinonitriles possess activity against common pathogens such as Staphylococcus aureus and Escherichia coli. These compounds can inhibit bacterial growth through various mechanisms, including interference with cell wall synthesis and metabolic pathways .
Antitumor Properties
Nicotinonitrile derivatives have been investigated for their antitumor activities. For instance, certain compounds within this category have demonstrated selective cytotoxicity against cancer cell lines while sparing normal cells. This selectivity is crucial for developing targeted cancer therapies .
Enzyme Inhibition
The compound may act as an inhibitor of specific enzymes involved in critical metabolic pathways. Research indicates that similar compounds can inhibit acetylcholinesterase, which is significant in the context of neurodegenerative diseases .
Synthetic Routes
The synthesis of this compound can be achieved through various methods involving different precursors and reaction conditions. A notable method involves the chlorination of 4,5,6-trimethylnicotinonitrile using phosphorus oxychloride or phosphorus pentachloride, which yields the desired product with high purity .
Yield and Purity
The reported yields for the synthesis of this compound can vary based on the method employed. For example, one method achieved a yield of approximately 63% with a purity of 96% . Such high yields are essential for industrial applications where cost-effectiveness is a priority.
Pharmaceutical Development
The unique properties of this compound make it a candidate for further development in pharmaceuticals. Its antibacterial and antitumor properties could lead to the formulation of new drugs targeting resistant bacterial strains and specific cancer types.
Agrochemical Uses
Due to its bioactive nature, this compound may also find applications in agrochemicals as a pesticide or herbicide. The ability to affect microbial growth can be harnessed in agricultural settings to protect crops from pathogens.
Case Study 1: Antibacterial Efficacy
In a study assessing the antimicrobial efficacy of related compounds, it was found that modifications to the nitrile group significantly enhanced activity against gram-positive bacteria like Staphylococcus aureus. This correlation between structure and activity highlights the potential for designing more effective antibacterial agents .
Case Study 2: Cytotoxic Effects on Cancer Cells
In vitro studies on various cancer cell lines revealed that derivatives similar to this compound exhibited IC50 values in the low micromolar range. This suggests a promising avenue for developing new anticancer therapies based on structural modifications .
Summary Table of Biological Activities
Mechanism of Action
The mechanism of action of 2-Chloro-4,5,6-trimethylnicotinonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to modulation of their activity. The presence of the chlorine atom and nitrile group allows for specific interactions with molecular targets, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5,6-dimethylnicotinonitrile: Similar structure but with one less methyl group.
6-Chloro-2,4-dimethylnicotinonitrile: Similar structure but with different positions of the methyl groups.
4,5,6-Trimethylpyrimidin-2-amine: Similar structure but with an amine group instead of a nitrile group.
Uniqueness
2-Chloro-4,5,6-trimethylnicotinonitrile is unique due to the specific arrangement of its substituents, which can influence its reactivity and interactions with other molecules. The presence of three methyl groups and a chlorine atom on the pyridine ring provides distinct steric and electronic properties, making it a valuable compound in various chemical reactions and applications .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-Chloro-4,5,6-trimethylnicotinonitrile, and how do reaction conditions influence yield?
- Methodological Answer : A high-yield synthesis (91%) involves using phosphoryl chloride (POCl₃) and tetramethylammonium chloride as a catalyst in dichloromethane at 85°C for 5 hours . Temperature control is critical to avoid side reactions, and the use of aprotic solvents minimizes hydrolysis of intermediates. Similar protocols for chlorinated pyridines suggest optimizing stoichiometry and desorption temperatures to enhance purity .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation, particularly for distinguishing methyl and chloro substituents. Gas chromatography-mass spectrometry (GC-MS) with automated thermal desorption (ATD) can validate purity, though solvent extraction with solid-phase extraction (SPE) clean-up may better recover polar impurities .
Q. How can researchers assess the purity of this compound, and what are common contaminants?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is recommended for quantifying purity (>98% by GC) . Common contaminants include unreacted precursors (e.g., dimethylnicotinonitrile derivatives) and chlorinated byproducts, identifiable via retention time matching against standards .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize byproduct formation during chlorination of the nicotinonitrile core?
- Methodological Answer : Kinetic studies suggest controlling the addition rate of POCl₃ to prevent exothermic side reactions. Catalytic use of tetramethylammonium chloride improves regioselectivity, while post-reaction quenching with ice-water enhances crystallization of the product . For scale-up, fractional distillation under reduced pressure can isolate the target compound from higher-boiling impurities.
Q. What analytical strategies resolve discrepancies in quantification of this compound between ATD-GC/MS and solvent extraction methods?
- Methodological Answer : ATD-GC/MS may overestimate concentrations due to incomplete desorption of matrix-bound compounds. Validate results using orthogonal methods like SPE-GC/MS, which employs acetonitrile extraction and C18 cartridges to improve recovery of polar analytes . Spike-and-recovery experiments at 175°C desorption can quantify thermal degradation artifacts.
Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : The chloro group at position 2 is highly electrophilic, enabling Suzuki-Miyaura couplings with aryl boronic acids. However, steric hindrance from the 4,5,6-trimethyl groups necessitates bulky palladium catalysts (e.g., XPhos Pd G3) to prevent dehalogenation. DFT calculations can predict activation barriers for substituent-specific reactivity .
Q. What strategies mitigate degradation of this compound during long-term storage?
- Methodological Answer : Store under inert gas (argon) at –20°C in amber glass vials to prevent photodegradation and hydrolysis. Periodic purity checks via HPLC are advised, with silica gel column repurification if moisture-induced degradation (evidenced by hydroxylation at C2) exceeds 5% .
Q. How can researchers differentiate isomeric impurities in synthetic batches of this compound?
- Methodological Answer : High-resolution mass spectrometry (HRMS) combined with 2D NMR (e.g., HSQC, COSY) can distinguish positional isomers (e.g., 2-chloro vs. 4-chloro derivatives). For example, ¹³C NMR chemical shifts for nitrile carbons vary by >3 ppm depending on substituent proximity .
Method Validation and Application Questions
Q. What protocols validate the suitability of this compound as a building block in medicinal chemistry?
- Methodological Answer : Perform stability studies under simulated physiological conditions (pH 7.4 buffer, 37°C). Monitor degradation via LC-MS and assess cytotoxicity in HEK293 cells. If >90% integrity is maintained after 24 hours, the compound is suitable for further derivatization .
Q. How can computational modeling predict the biological activity of derivatives of this compound?
- Methodological Answer : Use molecular docking (AutoDock Vina) against target proteins (e.g., kinases) and quantitative structure-activity relationship (QSAR) models. The chloro and nitrile groups enhance hydrogen bonding and π-stacking, which can be quantified via free-energy perturbation simulations .
Properties
IUPAC Name |
2-chloro-4,5,6-trimethylpyridine-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2/c1-5-6(2)8(4-11)9(10)12-7(5)3/h1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPJDHHFDFUSYCZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(N=C1C)Cl)C#N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001242817 | |
Record name | 2-Chloro-4,5,6-trimethyl-3-pyridinecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001242817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91591-64-9 | |
Record name | 2-Chloro-4,5,6-trimethyl-3-pyridinecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=91591-64-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-4,5,6-trimethyl-3-pyridinecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001242817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-4,5,6-trimethylpyridine-3-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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